4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine
Overview
Description
Preparation Methods
The synthesis of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine typically involves the reaction of 2-aminopyridines with fluorinating agents. One common method includes the diazotization of substituted 2-aminopyridines with sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, leading to the formation of different products.
Common Reagents and Conditions: Typical reagents include sodium nitrite, hydrofluoric acid, and other fluorinating agents. Reaction conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in the study of biological systems, particularly in the development of fluorinated pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine involves its interaction with molecular targets and pathways within biological systems. The fluorine atoms in the compound can form strong interactions with various biomolecules, influencing their activity and function. This makes the compound a valuable tool in the study of molecular mechanisms and the development of new drugs .
Comparison with Similar Compounds
4-(4-Fluoro-3-(trifluoromethyl)phenyl)pyridine can be compared with other similar fluorinated compounds, such as:
4-Fluorobenzotrifluoride: This compound has a similar structure but lacks the pyridine ring, which can affect its reactivity and applications.
2-Fluoro-5-fluoroalkoxypyridines: These compounds have additional fluorine atoms and alkoxy groups, leading to different chemical properties and uses.
The uniqueness of this compound lies in its specific combination of fluorine atoms and the pyridine ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-[4-fluoro-3-(trifluoromethyl)phenyl]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-11-2-1-9(7-10(11)12(14,15)16)8-3-5-17-6-4-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWIUVCJKXMFSPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=NC=C2)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30619861 | |
Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
388118-59-0 | |
Record name | 4-[4-Fluoro-3-(trifluoromethyl)phenyl]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30619861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.